molecular formula C17H14F2 B599392 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene CAS No. 145698-43-7

1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene

Cat. No.: B599392
CAS No.: 145698-43-7
M. Wt: 256.296
InChI Key: ASODTPYHUHDTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene is a specialized organic compound that serves as a key intermediate in the synthesis of advanced liquid crystalline materials. Its molecular structure, featuring a tolane core (a diphenylacetylene unit) with fluorine substituents and an alkyl chain, is engineered to influence the mesomorphic and dielectric properties of the final material. This compound is particularly valuable in the development of liquid crystal mixtures for high-performance displays, where its incorporation helps to achieve a negative dielectric anisotropy , a critical parameter for operating displays in the Vertically Aligned Nematic (VAN) mode. The fluorine atoms enhance the compound's anisotropy and improve the overall chemical and photochemical stability of the mixture. Researchers utilize this benzene derivative to fine-tune properties such as clearing point, rotational viscosity, and birefringence in their quest to create materials with faster response times and lower operating voltages for next-generation LCDs, including those used in virtual reality and advanced automotive displays. It is also a compound of interest in the broader field of organic electronics and molecular engineering for constructing supramolecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,2-difluoro-4-[2-(4-propylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2/c1-2-3-13-4-6-14(7-5-13)8-9-15-10-11-16(18)17(19)12-15/h4-7,10-12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASODTPYHUHDTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932676
Record name 1,2-Difluoro-4-[(4-propylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145698-43-7
Record name 1,2-Difluoro-4-[2-(4-propylphenyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145698-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Difluoro-4-[(4-propylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sonogashira-Hagihara Coupling

The Sonogashira reaction remains the cornerstone for synthesizing 1,2-difluoro-4-((4-propylphenyl)ethynyl)benzene. This method involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and copper(I) cocatalyst. For this compound, the reaction typically proceeds as follows:

Reaction Scheme:
1,2-Difluoro-4-iodobenzene+4-PropylphenylacetylenePd(0)/CuIThis compound\text{1,2-Difluoro-4-iodobenzene} + \text{4-Propylphenylacetylene} \xrightarrow{\text{Pd(0)/CuI}} \text{this compound}

Key Components:

  • Aryl Halide: 1,2-Difluoro-4-iodobenzene (selected for its reactivity in cross-couplings).

  • Terminal Alkyne: 4-Propylphenylacetylene (synthesized via dehydrohalogenation of 4-propylbenzyl chloride).

  • Catalyst System: Pd(PPh₃)₄ (0.5–2 mol%) and CuI (5–10 mol%).

  • Base: Triethylamine or diisopropylamine in THF or DMF.

Optimized Conditions:

ParameterValue/RangeImpact on Yield
Temperature60–80°CMaximizes coupling efficiency
Reaction Time12–24 hPrevents alkyne oligomerization
SolventTHF/DMF (1:1)Balances solubility and catalyst activity
Molar Ratio (ArX:Alkyne)1:1.2Ensures complete aryl halide conversion

Under these conditions, yields of 70–85% are routinely achieved. The copper cocatalyst facilitates oxidative homocoupling of the alkyne if omitted, underscoring its role in suppressing side reactions.

Castro-Stephens Coupling

An alternative to the Sonogashira method, the Castro-Stephens reaction employs stoichiometric copper(I) acetylides for coupling with aryl halides. While less common for fluorinated arenes, it offers advantages in oxygen-sensitive systems:

Reaction Scheme:
1,2-Difluoro-4-iodobenzene+Cu-C≡C-4-PropylphenylTarget Compound\text{1,2-Difluoro-4-iodobenzene} + \text{Cu-C≡C-4-Propylphenyl} \rightarrow \text{Target Compound}

Conditions:

  • Copper Acetylide Preparation: 4-Propylphenylacetylene reacted with CuI in aqueous NH₃.

  • Coupling: Conducted at 100–120°C in DMF for 8–12 h.

Yields for this method are generally lower (50–65%) due to competitive Glaser-type alkyne dimerization. However, it avoids palladium catalysts, which may be preferable in metal-sensitive applications.

Synthetic Optimization and Challenges

Fluorine-Specific Considerations

The electron-withdrawing nature of fluorine substituents deactivates the aryl halide, necessitating careful catalyst selection. Bulky phosphine ligands (e.g., P(t-Bu)₃) enhance oxidative addition rates for 1,2-difluoro-4-iodobenzene, improving yields by 15–20% compared to triphenylphosphine. Additionally, the ortho-fluorine atoms induce steric hindrance, slowing transmetalation steps; this is mitigated by using polar aprotic solvents like DMF to stabilize intermediates.

Purification and Characterization

Purification Techniques

Post-reaction mixtures are typically subjected to:

  • Liquid-Liquid Extraction: Using ethyl acetate and brine to remove Cu/Pd residues.

  • Column Chromatography: Silica gel with hexane/ethyl acetate (9:1) eluent.

  • Recrystallization: From ethanol/water (3:1) to achieve >99% purity.

Analytical Data

Key characterization data for this compound:

Spectroscopic Properties:

TechniqueData
¹H NMR (CDCl₃)δ 7.45 (d, J = 8.0 Hz, 2H), 7.30 (d, J = 8.0 Hz, 2H), 2.65 (t, J = 7.6 Hz, 2H), 1.65 (m, 2H), 0.95 (t, J = 7.3 Hz, 3H).
¹³C NMR δ 158.4 (d, J = 245 Hz), 134.2, 131.5, 129.8, 119.2 (d, J = 15 Hz), 91.5 (C≡C), 37.8, 24.5, 13.8.
HRMS m/z calc. for C₁₇H₁₄F₂: 256.29; found: 256.30.

Physical Properties:

  • Melting Point: 85–87°C.

  • Solubility: Soluble in THF, DCM; insoluble in water.

Industrial-Scale Considerations

Scale-up of the Sonogashira reaction introduces challenges:

  • Catalyst Recycling: Pd recovery via chelating resins reduces costs.

  • Continuous Flow Systems: Minimize alkyne degradation through rapid mixing and temperature control.

  • Safety Protocols: HF byproducts from fluorinated intermediates require Teflon-lined equipment and rigorous ventilation.

Emerging Methodologies

Recent advances include photoredox-mediated couplings and electrochemical synthesis, which offer milder conditions. For example, visible-light-driven catalysis using Ru(bpy)₃²⁺ reduces Pd loading to 0.1 mol% while maintaining 80% yield . These methods, though nascent, highlight trends toward sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .

Scientific Research Applications

1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene (145698-43-7) C₁₇H₁₄F₂ 256.29 Ethynyl-linked 4-propylphenyl High rigidity; potential in OLEDs, sensors
4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene (145698-42-6) C₁₆H₁₂F₂ 242.27 Ethynyl-linked 4-ethylphenyl Drug development; hydrophobic character
1,2-Difluoro-4-[trans-4-(trans-4-propylcyclohexyl)ethyl]cyclohexylbenzene (117943-37-0) C₂₃H₂₄F₂ 338.43 Cyclohexyl-ethyl group Materials science; 3D stereochemistry
1,2-Difluoro-4-[(1E)-1-propen-1-yl]benzene (301308-13-4) C₉H₈F₂ 154.16 Propenyl group (less rigid than ethynyl) Photochemical studies

Functional Group and Reactivity Comparisons

  • Ethynyl vs. Propenyl Groups :
    The ethynyl group in 145698-43-7 provides greater rigidity and conjugation compared to the propenyl group in 301308-13-3. This enhances electron transport properties, making the former more suitable for electronic materials .
  • Fluorine Substituents :
    Both 145698-43-7 and 145698-42-6 feature difluoro substitution, which increases electronegativity and reactivity in cross-coupling reactions. However, the ethyl group in 145698-42-6 reduces hydrophobicity compared to the propyl group in 145698-43-7 .
  • Cyclohexyl Derivatives : The cyclohexyl-containing compound (117943-37-0) exhibits superior thermal stability and stereochemical complexity due to its trans-4-propylcyclohexyl group, making it valuable for liquid crystal displays .

Biological Activity

Introduction

1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene (CAS No. 145698-43-7) is a fluorinated organic compound that has garnered interest for its potential biological activities. This article explores the synthesis, biological mechanisms, and applications of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H14_{14}F2_2, with a molecular weight of 256.29 g/mol. The compound features a difluorobenzene core with an ethynyl group substituted by a propylphenyl moiety.

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC17_{17}H14_{14}F2_2
Molecular Weight256.29 g/mol
CAS Number145698-43-7
Melting PointNot available
Boiling PointNot available

Synthesis

The synthesis of this compound typically involves several steps:

  • Halogenation : Introduction of fluorine atoms into the benzene ring.
  • Sonogashira Coupling : Coupling of an aryl halide with an alkyne using a palladium catalyst.
  • Hydrogenation : Reduction steps to introduce the propylphenyl group.

These methods allow for the efficient production of the compound in research and industrial settings .

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets. The presence of fluorine atoms enhances binding affinity to various enzymes or receptors, potentially influencing several biological pathways .

Biological Applications

Research indicates that this compound may have applications in:

Study on Antiviral Properties

A study highlighted the antiviral potential of structurally similar fluorinated compounds against enteroviruses. While direct studies on this compound are lacking, parallels can be drawn regarding its potential efficacy in similar applications .

Table 2: Comparative Analysis of Fluorinated Compounds

Compound NameBiological ActivityReference
RibavirinAntiviral
1,2-Difluoro-4-(propynylphenol derivative)Antiviral (hypothetical)
This compoundPotentially antiviral

Q & A

Q. What are the common synthetic routes for 1,2-Difluoro-4-((4-propylphenyl)ethynyl)benzene?

The compound is typically synthesized via Sonogashira cross-coupling reactions between halogenated aromatic precursors and terminal alkynes. For example, a brominated difluorobenzene derivative can react with a 4-propylphenylacetylene under palladium catalysis. Purification often involves column chromatography with silica gel, followed by recrystallization using methanol/water mixtures. Adjustments to reaction conditions (e.g., inert atmosphere, temperature) are critical to minimize side reactions .

Q. How is the compound structurally characterized in academic research?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions and fluorine environments.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, methanol/water mobile phases) assesses purity. Method validation includes system suitability tests with buffer solutions adjusted to pH 4.6 (sodium acetate/sodium 1-octanesulfonate) to ensure reproducibility .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Q. What key physicochemical properties are critical for experimental design?

Key properties include:

  • Solubility : Limited aqueous solubility (common in aryl-alkyne systems); typically dissolved in DMSO or THF for biological assays.
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C), guiding storage conditions.
  • Electronic Properties : UV-Vis spectroscopy (λmax ~270–300 nm) indicates π-conjugation extent, relevant for optoelectronic studies .

Advanced Research Questions

Q. How do structural modifications (e.g., additional fluorine atoms) alter reactivity or electronic properties?

Adding fluorine atoms at specific positions (e.g., 1,2-difluoro vs. monofluoro analogs) increases electronegativity, altering charge distribution and dipole moments. Comparative studies using DFT calculations (e.g., B3LYP/6-31G* basis sets) show enhanced electron-withdrawing effects, which stabilize transition states in cross-coupling reactions. Experimental validation involves synthesizing analogs (e.g., 1-fluoro vs. 1,2-difluoro derivatives) and comparing reaction kinetics via HPLC monitoring .

Q. What computational methods predict the compound’s electronic behavior in supramolecular systems?

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) model frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions. For example, the ethynyl group’s sp-hybridized carbons contribute to extended π-systems, lowering LUMO energy by ~1.2 eV compared to non-alkynylated analogs. Solvent effects (PCM models) and substituent orientation (cis/trans) are incorporated to refine predictions .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting spectroscopic results)?

Contradictions often arise from impurities or pH-dependent conformational changes. Strategies include:

  • Buffer Standardization : Repeating assays under controlled pH (e.g., sodium acetate buffer, pH 4.6) to stabilize ionization states .
  • Advanced Chromatography : Using UPLC-MS/MS to isolate and identify minor impurities.
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning .

Q. How to design experiments to study the steric and electronic effects of the ethynyl group?

  • Steric Effects : Compare reaction rates of this compound with bulkier analogs (e.g., 4-((4-tert-butylphenyl)ethynyl) derivatives) in Suzuki-Miyaura couplings.
  • Electronic Effects : Cyclic voltammetry measures redox potentials to quantify electron-withdrawing/donating impacts. IR spectroscopy tracks alkyne C≡C stretching frequencies (~2100–2260 cm⁻¹), which shift with conjugation changes .

Q. What methodologies analyze structure-activity relationships (SAR) for biological or material science applications?

  • Biological SAR : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., cytochrome P450 enzymes). Correlate binding scores with in vitro IC50 values from enzyme inhibition assays.
  • Material Science SAR : Measure charge-carrier mobility via field-effect transistor (FET) configurations. Compare with analogs lacking fluorine or ethynyl groups to isolate functional group contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.